6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that contains both a quinolinone and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring is particularly noteworthy as it is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone and piperazine derivatives, which can have different biological activities and properties.
Scientific Research Applications
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, leading to modulation of their activity. This can result in various pharmacological effects, such as anxiolytic or antipsychotic activities. The quinolinone moiety can also interact with enzymes and other proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-piperazinyl)-1,2-benzothiazole: This compound also contains a piperazine ring and is known for its antibacterial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar heterocyclic structure and are studied for their pharmacological use.
Uniqueness
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of the quinolinone and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-piperazin-1-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H17N3O/c17-13-4-1-10-9-11(2-3-12(10)15-13)16-7-5-14-6-8-16/h2-3,9,14H,1,4-8H2,(H,15,17) |
InChI Key |
FSQOWYCPSKDQHL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=C(C=C2)N3CCNCC3 |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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